

NNC-711: Application Notes and Protocols for In Vivo Research

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Compound of Interest

Compound Name: Nnc 711

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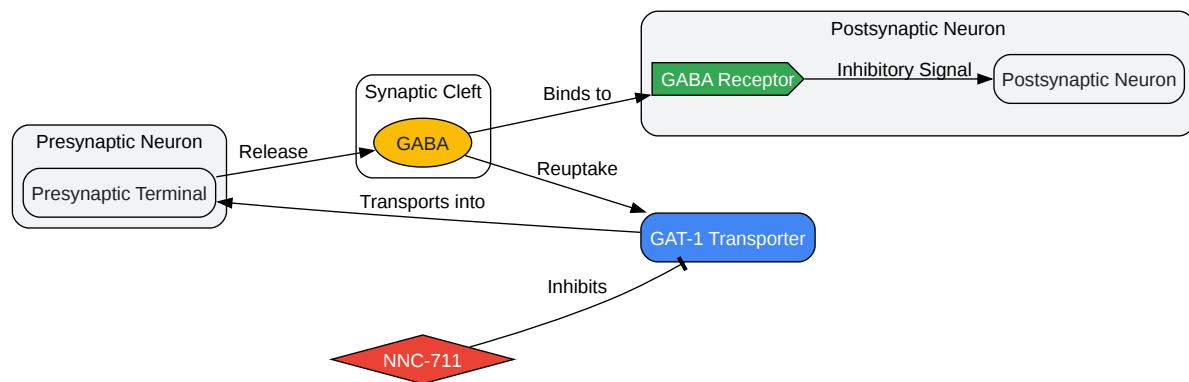
For Researchers, Scientists, and Drug Development Professionals

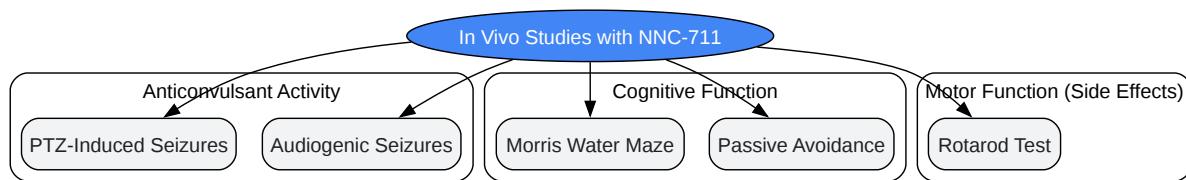
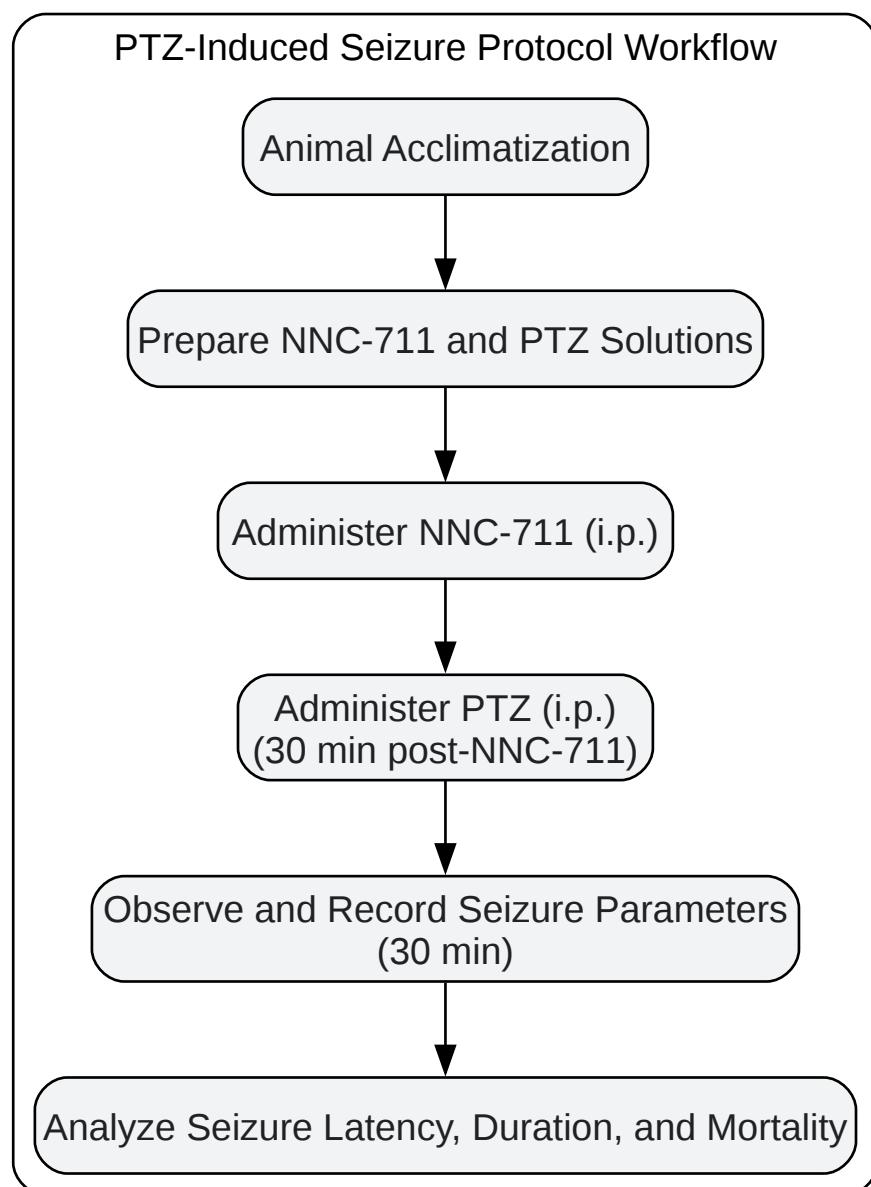
Abstract

NNC-711 is a potent and selective inhibitor of the GABA transporter 1 (GAT-1), which plays a crucial role in the reuptake of gamma-aminobutyric acid (GABA) from the synaptic cleft.[1][2][3] By blocking GAT-1, NNC-711 effectively increases the concentration and duration of GABA in the synapse, thereby enhancing GABAergic inhibition in the central nervous system.[3] This mechanism of action underlies its significant anticonvulsant properties, which have been demonstrated in various preclinical models of epilepsy.[4][5] Furthermore, NNC-711 has shown potential as a cognitive enhancer in models of learning and memory.[6] These application notes provide detailed protocols for in vivo studies using NNC-711 to investigate its anticonvulsant and cognitive-enhancing effects.

Mechanism of Action: GAT-1 Inhibition

NNC-711 selectively binds to and inhibits the GAT-1 transporter, preventing the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells. This leads to an accumulation of GABA in the synapse, resulting in prolonged activation of GABA receptors (GABA-A and GABA-B) on the postsynaptic neuron. The enhanced GABAergic signaling hyperpolarizes the postsynaptic membrane, making it less likely to fire an action potential and thus reducing overall neuronal excitability.





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